molecular formula C10H21O4P B3393590 Phosphonic acid, (2-oxohexyl)-, diethyl ester CAS No. 3450-63-3

Phosphonic acid, (2-oxohexyl)-, diethyl ester

Cat. No.: B3393590
CAS No.: 3450-63-3
M. Wt: 236.24 g/mol
InChI Key: WGOUPXCQELLICT-UHFFFAOYSA-N
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Description

Phosphonic acid, (2-oxohexyl)-, diethyl ester is an organophosphorus compound with the molecular formula C10H21O4P It is a derivative of phosphonic acid, where the hydrogen atoms are replaced by a 2-oxohexyl group and two ethyl ester groups

Properties

IUPAC Name

1-diethoxyphosphorylhexan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21O4P/c1-4-7-8-10(11)9-15(12,13-5-2)14-6-3/h4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGOUPXCQELLICT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)CP(=O)(OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21O4P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40450525
Record name Phosphonic acid, (2-oxohexyl)-, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40450525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3450-63-3
Record name Phosphonic acid, (2-oxohexyl)-, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40450525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphonic acid, (2-oxohexyl)-, diethyl ester typically involves the esterification of phosphonic acid with 2-oxohexanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:

Phosphonic acid+2-oxohexanolAcid catalystPhosphonic acid, (2-oxohexyl)-, diethyl ester+Water\text{Phosphonic acid} + \text{2-oxohexanol} \xrightarrow{\text{Acid catalyst}} \text{this compound} + \text{Water} Phosphonic acid+2-oxohexanolAcid catalyst​Phosphonic acid, (2-oxohexyl)-, diethyl ester+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, (2-oxohexyl)-, diethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Phosphonic acid derivatives with higher oxidation states.

    Reduction: Alcohol derivatives of phosphonic acid.

    Substitution: Phosphonic acid derivatives with substituted functional groups.

Scientific Research Applications

Phosphonic acid, (2-oxohexyl)-, diethyl ester has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of phosphonic acid, (2-oxohexyl)-, diethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Phosphonic acid, (2-oxohexyl)-, diethyl ester can be compared with other similar compounds, such as:

    Phosphonic acid, (2-oxohexyl)-, dimethyl ester: Similar structure but with methyl ester groups instead of ethyl.

    Phosphonic acid, (2-oxohexyl)-, diisopropyl ester: Similar structure but with isopropyl ester groups.

    Phosphonic acid, (2-oxohexyl)-, dibutyl ester: Similar structure but with butyl ester groups.

The uniqueness of this compound lies in its specific ester groups, which can influence its reactivity, solubility, and biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Phosphonic acid, (2-oxohexyl)-, diethyl ester
Reactant of Route 2
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Phosphonic acid, (2-oxohexyl)-, diethyl ester

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